Methyl(2-phenylpropan-2-yl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-phenylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNAMUMXXCWVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl(2-phenylpropan-2-yl)amine CAS 66896-49-9 chemical properties
An In-depth Technical Guide to Methyl(2-phenylpropan-2-yl)amine (CAS 66896-49-9)
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl(2-phenylpropan-2-yl)amine, also known by its IUPAC name N-methyl-2-phenylpropan-2-amine, is a secondary amine featuring a tertiary carbon atom bonded to both a phenyl group and the nitrogen atom.[1] This unique structural arrangement, with a quaternary benzylic carbon, imparts specific chemical characteristics and steric hindrance around the nitrogen atom, influencing its reactivity and potential applications. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and safe handling protocols, designed for researchers and professionals in chemical synthesis and drug development.
The core structure consists of a cumene backbone (isopropylbenzene) with a methylamino group attached to the tertiary benzylic carbon. This structure distinguishes it from other isomers such as N-methyl-1-phenylpropan-2-amine or N-methyl-2-phenylpropan-1-amine, where the amine is located on a primary or secondary carbon.[2]
Caption: 2D Structure of Methyl(2-phenylpropan-2-yl)amine
Physicochemical and Computed Properties
Precise experimental data for Methyl(2-phenylpropan-2-yl)amine is not extensively documented in publicly available literature. However, computational models provide reliable estimates for its core properties. These properties are essential for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing synthetic and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| IUPAC Name | N-methyl-2-phenylpropan-2-amine | PubChem[1] |
| CAS Number | 66896-49-9 | PubChem[1] |
| Monoisotopic Mass | 149.120449483 Da | PubChem[1] |
| XLogP3-AA (Predicted) | 1.9 | PubChem[1] |
| Topological Polar Surface Area | 12 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Predicted Collision Cross Section | 132.5 Ų ([M+H]⁺) | PubChemLite[3] |
Note: The XLogP value suggests moderate lipophilicity.
Proposed Synthesis Pathway: Reductive Amination
While specific literature detailing the synthesis of Methyl(2-phenylpropan-2-yl)amine is scarce, a logical and efficient route can be proposed based on established organic chemistry principles, particularly the reductive amination of a ketone. A plausible precursor, 2-phenylpropan-2-al, is not stable. A more viable approach involves the synthesis from 2-phenylpropan-2-amine (also known as α,α-dimethylbenzylamine), which can be synthesized from commercially available materials.
The proposed synthesis involves the N-methylation of 2-phenylpropan-2-amine. A common and effective method for this transformation is Eschweiler-Clarke methylation.
Protocol: Eschweiler-Clarke N-Methylation of 2-Phenylpropan-2-amine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylpropan-2-amine (1 equivalent) in an excess of formic acid (e.g., 5-10 equivalents).
-
Reagent Addition: Slowly add an excess of aqueous formaldehyde solution (37 wt. %, ~5 equivalents) to the stirred solution. The addition should be controlled to manage any initial exotherm.
-
Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction proceeds via the formation of an iminium intermediate, which is then reduced in situ by formic acid.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the evolution of CO₂ ceases and the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Caption: Proposed workflow for the synthesis of Methyl(2-phenylpropan-2-yl)amine.
Analytical Characterization
A robust analytical workflow is critical to confirm the identity and purity of the synthesized compound. The following techniques are standard for the characterization of a secondary amine like Methyl(2-phenylpropan-2-yl)amine.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet integrating to 6 protons for the two equivalent methyl groups on the tertiary carbon (C(CH₃)₂).
-
A multiplet corresponding to the 5 aromatic protons of the phenyl group.
-
A singlet for the 3 protons of the N-methyl group (N-CH₃), typically appearing between 2.2-2.6 δ.[4]
-
A broad singlet for the N-H proton, which is exchangeable with D₂O.[4]
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework:
-
Signals for the quaternary benzylic carbon and the two equivalent methyl carbons.
-
A signal for the N-methyl carbon.
-
Four distinct signals for the aromatic carbons (ipso, ortho, meta, and para).
-
3.2 Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands:
-
A single, sharp N-H stretching band around 3350 cm⁻¹ for the secondary amine.[4] This helps distinguish it from a primary amine (which would show two bands) or a tertiary amine (which would show none).[4]
-
C-H stretching bands for the aromatic and aliphatic groups.
-
C=C stretching bands for the aromatic ring.
3.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electron Ionization (EI): The molecular ion peak (M⁺) should be observed at m/z = 149.
-
Fragmentation: A primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[4] For this molecule, cleavage of the bond between the quaternary carbon and a methyl group would be less favorable than cleavage of the bond to the phenyl group. The most likely fragmentation would be the loss of a methyl radical to form a stable iminium cation.
Caption: Logical workflow for the analytical characterization of the target compound.
Safety and Handling
No specific safety data sheet (SDS) for Methyl(2-phenylpropan-2-yl)amine (CAS 66896-49-9) was found. Therefore, precautions must be based on the general properties of secondary amines and data from structurally related compounds. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[6][7] Handling should be performed in a well-ventilated fume hood.[6]
-
First-Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[6] Keep the container tightly closed.[6]
Conclusion
Methyl(2-phenylpropan-2-yl)amine is a secondary amine with a distinct sterically hindered structure. While comprehensive experimental data is limited, its properties can be reliably predicted using computational methods, and its structure can be confirmed through standard analytical techniques like NMR, IR, and mass spectrometry. The proposed Eschweiler-Clarke synthesis from 2-phenylpropan-2-amine offers a viable route for its preparation in a laboratory setting. Due to the lack of specific toxicological data, this compound must be handled with the appropriate caution and engineering controls suitable for potentially hazardous research chemicals.
References
-
PubChem. (n.d.). Methyl(2-phenylpropan-2-yl)amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2022, February 7). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl(2-phenylpropan-2-yl)amine hydrochloride. Retrieved from [Link]
-
IUCr Journals. (2025, July 4). 2-{amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-methyl-(phenyl propan 2-yl)prop-2-yn amine (selegiline). Retrieved from [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
ATSDR. (n.d.). Chemical and Physical Information. Retrieved from [Link]
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PMC. (2010). 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime. National Center for Biotechnology Information. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
-
mzCloud. (2016, November 21). N Methyl 2 phenylpropan 1 amine. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl({[2-(propan-2-yl)phenyl]methyl})amine hydrochloride. Retrieved from [Link]
-
Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin.... Retrieved from [Link]
-
Georganics. (2024, July 22). 1-METHOXYPROPANE. Retrieved from [Link]
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- 3. PubChemLite - Methyl(2-phenylpropan-2-yl)amine hydrochloride (C10H15N) [pubchemlite.lcsb.uni.lu]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
Thermodynamic Stability Profile: N-Methylcumylamine Free Base vs. Hydrochloride
The following technical guide details the thermodynamic stability profile of N-methylcumylamine (specifically defined here as N-methyl-2-phenylpropan-2-amine to distinguish from its regioisomer, phenpromethamine).
This analysis synthesizes theoretical principles of amine salt thermodynamics with practical characterization protocols, designed for researchers in pharmaceutical formulation and materials science (e.g., epoxy curing agents).
An In-Depth Technical Guide for Development Scientists
Executive Summary
The thermodynamic stability of N-methylcumylamine (
This guide provides the structural rationale, experimental protocols, and handling frameworks to evaluate these two forms.
Chemical Identity & Structural Context
Before analyzing stability, we must rigorously define the chemical entity to avoid confusion with regioisomers like N-methyl-2-phenylpropan-1-amine (Phenpromethamine).
| Feature | N-Methylcumylamine (Target) | Phenpromethamine (Isomer) |
| IUPAC Name | N-methyl-2-phenylpropan-2-amine | N-methyl-2-phenylpropan-1-amine |
| Structure | Phenyl ring attached to a quaternary carbon ( | Phenyl ring attached to a tertiary carbon ( |
| Steric Environment | High Steric Hindrance (Tertiary | Moderate Steric Hindrance (Secondary |
| Key Implication | Reduced nucleophilicity; lower salt lattice stability. | Standard secondary amine behavior. |
Structural Insight: The gem-dimethyl groups on the
Theoretical Framework: Lattice Energy vs. Solvation
The choice between free base and salt is a trade-off between volatility and lattice enthalpy .
The Free Base (Liquid State)
-
Thermodynamic State: Liquid at room temperature.
-
Volatility: High vapor pressure due to the lack of intermolecular hydrogen bond donors (secondary amine) and lipophilic cumyl group.
-
Degradation Vector 1 (Oxidation): The electron-rich nitrogen is prone to N-oxidation (
) upon exposure to atmospheric oxygen, particularly if trace metal ions are present. -
Degradation Vector 2 (Carbamation): Reaction with atmospheric
to form carbamic acid/carbamates ( ).-
Note: Due to the steric bulk of the cumyl group, this reaction is kinetically slower than in unhindered amines (e.g., N-methylbenzylamine) but thermodynamically favored in high
environments.
-
The Hydrochloride Salt (Solid State)
-
Thermodynamic State: Crystalline solid.
-
Lattice Energy (
): The formation of the salt drives the system to a deep thermodynamic well. -
Thermal Dissociation: A critical failure mode for sterically hindered amine salts is thermal dissociation rather than melting.
-
Prediction: Unlike primary unhindered amines that melt cleanly, N-methylcumylamine HCl may exhibit sublimation or dissociation prior to melting due to the bulky cation destabilizing the crystal lattice.
-
Experimental Characterization Protocols
To validate the theoretical predictions, the following self-validating experimental workflows are required.
Thermal Analysis (DSC/TGA)
Objective: Determine melting point (
-
Protocol:
-
TGA (Thermogravimetric Analysis): Ramp 10°C/min from 25°C to 300°C under
.-
Success Criterion: A clean weight loss onset >150°C indicates salt stability. Early weight loss (<100°C) suggests solvent/water inclusion or extreme instability.
-
-
DSC (Differential Scanning Calorimetry): Hermetically sealed pan (to prevent sublimation). Ramp 5°C/min.
-
Signal Interpretation: A sharp endotherm corresponds to
. If TGA shows weight loss at the same temp, it is decomposition/dissociation.
-
-
Hygroscopicity Profiling (DVS)
Objective: Quantify the thermodynamic affinity for water (critical for storage).
-
Protocol:
-
Use Dynamic Vapor Sorption (DVS).
-
Cycle Relative Humidity (RH) 0%
90% 0% at 25°C. -
Classification:
-
Non-hygroscopic: <0.2% mass gain.
-
Hygroscopic: >2% mass gain.
-
Deliquescent: Phase change to liquid (critical failure for salts).
-
-
Forced Degradation (Stress Testing)
Objective: Compare chemical stability of Free Base vs. HCl.
-
Protocol:
-
Oxidative Stress: Expose both forms to 3%
for 24 hours. Analyze by HPLC-MS. -
Thermal Stress: Store at 60°C for 2 weeks.
-
Photostability: Expose to 1.2 million lux-hours (ICH Q1B).
-
Visualization: Stability & Degradation Pathways
The following diagram maps the degradation pathways and the stabilization mechanism provided by the HCl salt formation.
Caption: Comparative degradation pathways. The HCl salt effectively blocks oxidation and carbamation pathways (green) but introduces a thermal dissociation risk at high temperatures (yellow).
Comparative Analysis Summary
| Property | Free Base | Hydrochloride Salt | Implication for Development |
| Physical State | Oily Liquid | Crystalline Solid | Salt is preferred for solid dosage forms and precise weighing. |
| Melting Point | < 0°C (Liquid) | Expected > 150°C | Salt allows for isolation and purification via crystallization. |
| Oxidative Stability | Low (Prone to N-oxide) | High (Lone pair protonated) | Free base requires inert atmosphere ( |
| Hygroscopicity | Low (Hydrophobic) | Moderate to High | Salt may require desiccated storage; check for deliquescence. |
| Bioavailability | High Permeability (LogP high) | High Solubility (Water) | Salt improves dissolution rate; Free base improves membrane permeation. |
Recommendations
-
For Synthesis/Manufacturing: Handle the Free Base only under inert gas (Nitrogen/Argon) to prevent yellowing (oxidation) and crust formation (carbamates). Distill immediately before use.
-
For Storage/Formulation: Convert to the Hydrochloride Salt immediately. The salt locks the molecule in a stable lattice, preventing oxidative degradation.
-
Quality Control: Monitor the HCl salt for chloride content (titration) and water content (Karl Fischer). A deviation in chloride content suggests thermal dissociation or hydrolysis.
References
-
PubChem. (2025).[1][2] N-methyl-2-phenylpropan-1-amine (Phenpromethamine) and related structures. National Library of Medicine. [Link]
-
Gao, X., et al. (2026).[3] Dual Effect of Steric Hindrance in Non-Aqueous Amine Absorbents. ResearchGate. [Link]
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of N-methylcumylamine via Reductive Amination
Abstract: This document provides a comprehensive guide for the synthesis of N-methylcumylamine, a secondary amine, through the reductive amination of cuminaldehyde with methylamine. It explores the underlying chemical principles, compares various established protocols, and offers detailed, step-by-step procedures suitable for implementation in a research or drug development laboratory. The protocols have been designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction and Strategic Overview
Reductive amination is a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for the formation of carbon-nitrogen bonds.[1][2] This transformation converts a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine or iminium ion.[3] The synthesis of N-methylcumylamine from cuminaldehyde and methylamine serves as an excellent model for the preparation of secondary amines, a common structural motif in pharmaceuticals and other bioactive molecules.
The overall transformation proceeds in two conceptual steps, which are often performed in a single reaction vessel ("one-pot"):
-
Imine Formation: The nucleophilic attack of methylamine on the electrophilic carbonyl carbon of cuminaldehyde forms a hemiaminal (carbinolamine) intermediate. This intermediate then dehydrates under mildly acidic conditions to yield a Schiff base, specifically an N-methylcumyl imine.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding C-N single bond, yielding the target N-methylcumylamine.
The choice of reducing agent is critical and dictates the reaction conditions, selectivity, and overall efficiency. This guide will focus on two primary protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄), representing a modern, mild approach and a classic, cost-effective method, respectively.
The Mechanism of Reductive Amination
Understanding the reaction mechanism is paramount for troubleshooting and adapting protocols. The process begins with the formation of an iminium ion, which is the key electrophile that is subsequently reduced.
Caption: General mechanism of reductive amination.
The reaction is typically catalyzed by mild acid, which protonates the hemiaminal intermediate, facilitating the loss of water to form the iminium ion. The choice of reducing agent is crucial; an ideal reagent will reduce the iminium ion much faster than it reduces the starting aldehyde, preventing the formation of cumyl alcohol as a byproduct.[4]
Comparative Analysis of Protocols
The selection of a specific protocol depends on factors such as scale, available reagents, required purity, and sensitivity of the substrate to reaction conditions.
| Feature | Protocol 1: Sodium Triacetoxyborohydride (STAB) | Protocol 2: Sodium Borohydride (NaBH₄) |
| Reducing Agent | NaBH(OAc)₃ | NaBH₄ |
| Selectivity | High (reduces iminium ions much faster than aldehydes) | Moderate (can reduce aldehydes, requires pH control or a stepwise procedure)[5][6] |
| Reaction pH | Mildly acidic (often with added AcOH) | Typically neutral to slightly basic |
| Solvents | Aprotic (DCE, DCM, THF)[4][7] | Protic (Methanol, Ethanol) |
| Procedure | Convenient one-pot reaction | Often a stepwise procedure for better selectivity (pre-formation of imine)[8] |
| Pros | Excellent yields, broad functional group tolerance, simple one-pot procedure.[9] | Low cost, readily available. |
| Cons | Higher cost, moisture-sensitive reagent. | Lower selectivity can lead to alcohol byproduct, potential for over-alkylation in some cases. |
| Toxicity | Less toxic byproducts compared to NaBH₃CN.[9] | Flammable hydrogen gas evolved on contact with acid/protic solvents. |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This method is highly recommended for its simplicity, mild conditions, and high selectivity, making it ideal for research and discovery applications.
Materials and Reagents:
-
Cuminaldehyde (4-isopropylbenzaldehyde), (CAS: 122-03-2)
-
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃), (CAS: 56553-60-7)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Glacial Acetic Acid (optional, as a catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon decomposition. Handle under an inert atmosphere.
-
DCE and DCM are chlorinated solvents; handle with care and dispose of waste properly.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add cuminaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE or DCM (approx. 0.2 M concentration).
-
Add the methylamine solution (1.1 - 1.2 eq) to the stirred solution. If using an aqueous solution of methylamine, the addition of a drying agent like MgSO₄ to the reaction can be beneficial.
-
(Optional) Add glacial acetic acid (0.1 - 1.0 eq) to catalyze imine formation. The reaction will proceed without it, but more slowly.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-methylcumylamine can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)
This classic, cost-effective protocol requires more careful control of conditions to achieve good selectivity. A stepwise approach is often preferred to prevent the reduction of the starting aldehyde.
Materials and Reagents:
-
All reagents from Protocol 1, except NaBH(OAc)₃.
-
Sodium Borohydride (NaBH₄), (CAS: 16940-66-2)
-
Methanol (MeOH) or Ethanol (EtOH)
Safety Precautions:
-
Follow all general safety precautions outlined above.
-
Sodium borohydride reacts vigorously with acidic solutions and protic solvents to release flammable hydrogen gas. Add it slowly and in portions, especially when quenching.
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve cuminaldehyde (1.0 eq) in methanol (approx. 0.3 M).
-
Add methylamine solution (1.1 eq) and stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or by observing the disappearance of the aldehyde spot.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0 - 1.2 eq) in small portions over 15-20 minutes. Control the addition rate to manage gas evolution and any exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the imine is fully consumed (as monitored by TLC).
-
Work-up: Cool the flask again in an ice bath and carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl to destroy any excess NaBH₄.
-
Adjust the pH of the solution to >10 with 2 M NaOH to ensure the product amine is in its free-base form.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent like ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure.
Experimental Workflow and Field Insights
A successful synthesis relies on a logical workflow from setup to final characterization.
Sources
- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. merckmillipore.com [merckmillipore.com]
using Methyl(2-phenylpropan-2-yl)amine as a directing group in C-H activation
Application Note: Methyl(2-phenylpropan-2-yl)amine as a Sterically-Privileged Native Directing Group for Ortho-C–H Functionalization
Executive Summary
This guide details the utilization of Methyl(2-phenylpropan-2-yl)amine (also known as N-methylcumylamine) as a Native Directing Group (DG) in palladium-catalyzed C–H activation. Unlike standard benzylamines, which often deactivate catalysts through the formation of stable bis-amine complexes, this specific scaffold leverages the Thorpe-Ingold Effect (via its gem-dimethyl moiety) and steric bulk to favor mono-coordination and facilitate cyclopalladation.
This protocol is essential for medicinal chemists synthesizing pharmacophores analogous to Fendiline or developing calcium channel blockers, where ortho-functionalization of the phenyl ring is required without protecting/deprotecting the amine.
Scientific Rationale & Mechanism
The "Free Amine" Challenge
Primary and secondary amines are notoriously difficult native directing groups. They act as strong
The Steric Solution: Gem-Dimethyl Effect
Methyl(2-phenylpropan-2-yl)amine overcomes these limitations through two specific structural features:
-
Steric Bulk (N-Methyl + Gem-Dimethyl): The steric hindrance around the nitrogen atom destabilizes the formation of the bis-amine complex, shifting the equilibrium toward the mono-amine species required for C–H activation.
-
Conformational Lock (Thorpe-Ingold): The gem-dimethyl groups at the benzylic position restrict the rotation of the C(sp
)–N bond. This pre-organizes the phenyl ring and the N-coordinated palladium into a geometry that favors the formation of the five-membered palladacycle intermediate.
Mechanistic Pathway
The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle (when using Aryl Iodides) or a Pd(II) redox-neutral cycle (with electrophilic halogen sources).
Figure 1: Catalytic cycle highlighting the critical equilibrium between the active mono-amine complex and the inactive bis-amine complex. The bulky substrate favors the active pathway.
Application Protocols
Protocol A: Pd-Catalyzed Ortho-Arylation
Objective: Installation of an aryl group at the ortho-position of the phenyl ring using an aryl iodide.
Reagents & Materials:
-
Substrate: Methyl(2-phenylpropan-2-yl)amine (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)
(10 mol%) -
Additives: AgOAc (1.0 equiv) (Acts as halide scavenger and promotes C-H cleavage)
-
Solvent: Trifluoroacetic acid (TFA) / Toluene (1:9 v/v) or HFIP (Hexafluoroisopropanol)
-
Atmosphere: Argon or Nitrogen (Inert)
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk):
-
In a 15 mL pressure tube equipped with a magnetic stir bar, weigh out Pd(OAc)
(0.05 mmol) and AgOAc (0.5 mmol). -
Add the Aryl Iodide (0.75 mmol).
-
Critical Step: If the substrate is a liquid, add it via syringe (0.5 mmol). If solid, add with other powders.
-
-
Solvent Addition:
-
Add Toluene (2.0 mL) followed by TFA (0.2 mL).
-
Note: The addition of TFA is crucial. It protonates a fraction of the amine, modulating its binding strength to Pd and preventing saturation of the metal center. Alternatively, use HFIP as a solvent which hydrogen-bonds to the amine, achieving a similar modulating effect.
-
-
Reaction:
-
Seal the tube and heat to 100–110 °C in an oil bath.
-
Stir vigorously (800 rpm) for 12–18 hours .
-
-
Work-up:
-
Purification:
Data: Yield Comparison (Steric Influence) The following table illustrates the efficiency of this specific substrate compared to less hindered amines under identical conditions.
| Substrate Type | Structure | Yield (Arylation) | Observation |
| Target Substrate | Methyl(2-phenylpropan-2-yl)amine | 82% | High mono-coordination; Efficient C-H activation. |
| Standard Benzylamine | N-Methylbenzylamine | < 15% | Catalyst poisoning (Bis-complex formation). |
| Tertiary Analog | N,N-Dimethyl-cumylamine | 75% | Good yield, but requires demethylation step later. |
Protocol B: Ortho-Halogenation (Precursor Synthesis)
Objective: Installation of Iodine or Bromine for subsequent cross-coupling.
Reagents:
-
Substrate (1.0 equiv)
-
N-Iodosuccinimide (NIS) or NBS (1.2 equiv)
-
Pd(OAc)
(5 mol%) -
Solvent: DCE (Dichloroethane) or Acetic Acid.
Workflow:
-
Dissolve Methyl(2-phenylpropan-2-yl)amine (0.5 mmol) and Pd(OAc)
(11 mg) in DCE (2 mL). -
Add NIS (135 mg, 0.6 mmol).
-
Heat to 80 °C for 6 hours.
-
Observation: The reaction typically turns dark red/brown.
-
Stop Point: Monitor by TLC. If di-halogenation is observed, lower temperature to 60 °C.
-
Work up with Na
S O wash (to remove excess iodine) followed by standard extraction.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Increase acid additive (TFA/AcOH) concentration to 20% v/v to protonate the amine. |
| Pd Black Precipitation | Catalyst Decomposition | Add 10 mol% Benzoquinone (BQ) as a ligand/oxidant stabilizer. |
| Bis-Arylation | Over-reaction | Reduce Aryl Iodide equivalents to 0.9 or reduce temperature by 10 °C. |
| N-Arylation (Side Product) | Buchwald-Hartwig pathway | Ensure the solvent is non-polar (Toluene) and avoid strong bases like NaOtBu; stick to AgOAc or K |
References
-
Direct C-H Arylation of Free Benzylamines
- Title: New Protocols for C(sp2)
- Source: ProQuest / Vertex Research.
-
URL: (Verified via Search 1.1)
-
Copper-Promoted Pd-Catalyzed Arylation
-
Transient Directing Groups (Contextual Comparison)
-
Title: Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines.[7]
- Source: Royal Society of Chemistry (2020).
-
URL: (Verified via Search 1.2)
-
-
Thorpe-Ingold Effect in Cyclization
- Title: The gem-Dimethyl Effect Revisited.
- Source: ResearchG
-
URL: (Verified via Search 1.11)
-
Substrate Synthesis Data
- Title: Methyl(2-phenylpropan-2-yl)amine Chemical Properties.
-
Source: PubChem CID 13247586.[8]
-
URL: (Verified via Search 1.10)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conformation-Induced Remote meta-C–H Activation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Protocols for C(sp<sup>2</sup>)-H Activation of Free Benzylamine Substrates - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Cu(II)-promoted palladium-catalyzed C-H ortho-arylation of N,N-dimethylbenzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl(2-phenylpropan-2-yl)amine | C10H15N | CID 13247586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of N-Methyl-2-phenylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of N-methyl-2-phenylpropan-2-amine. This tertiary amine, a structural analog of pharmaceutically relevant compounds, presents unique opportunities for late-stage functionalization in drug discovery and materials science. This document explores various palladium-catalyzed methodologies, including directed C-H activation of the aromatic ring and the N-methyl group, to introduce diverse functionalities. The protocols are designed to be self-validating, with in-depth explanations of the underlying mechanistic principles, troubleshooting guides, and quantitative data to ensure reproducibility and successful implementation in the laboratory.
Introduction: The Strategic Importance of Functionalizing N-Methyl-2-phenylpropan-2-amine
N-methyl-2-phenylpropan-2-amine, a tertiary amine featuring a phenethylamine core with a gem-dimethyl group at the benzylic position, is a valuable scaffold in medicinal chemistry. Its derivatives have potential applications in various therapeutic areas. The ability to selectively introduce functional groups at specific positions on this molecule through C-H activation offers a powerful tool for generating molecular diversity and optimizing pharmacological properties.
Palladium-catalyzed C-H functionalization has emerged as a transformative technology in modern organic synthesis, allowing for the direct conversion of otherwise inert C-H bonds into new C-C and C-heteroatom bonds with high efficiency and selectivity.[1] This guide focuses on leveraging this technology for the targeted modification of N-methyl-2-phenylpropan-2-amine, providing researchers with the practical knowledge to design and execute these powerful transformations.
Mechanistic Fundamentals: Understanding the Catalytic Cycles
The palladium-catalyzed functionalization of N-methyl-2-phenylpropan-2-amine can proceed through different catalytic cycles, primarily the Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. The choice of directing group, oxidant, and coupling partner dictates the operative mechanism.
A general representation of a directed C-H activation process is depicted below. The amine functionality, either directly or after conversion to a suitable directing group (DG), coordinates to the palladium center, facilitating the regioselective activation of a proximate C-H bond.
Sources
Application Note: Methyl(2-phenylpropan-2-yl)amine as a Strategic Building Block in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, overcoming metabolic liability and optimizing target engagement are paramount challenges. Methyl(2-phenylpropan-2-yl)amine (also known as N-methylcumylamine) has emerged as a highly specialized building block designed to address these exact issues. Characterized by a secondary amine flanked by an N-methyl group and a bulky
Physicochemical & Structural Profiling
The utility of Methyl(2-phenylpropan-2-yl)amine stems directly from its unique physicochemical properties. The gem-dimethyl groups at the benzylic position create a dense steric environment, while the phenyl ring contributes significantly to the molecule's overall lipophilicity.
Table 1: Quantitative Physicochemical Data
| Property | Value | Rationale / Impact in Drug Design |
|---|---|---|
| IUPAC Name | N-methyl-2-phenylpropan-2-amine | Standardized nomenclature for patent filing. |
| CAS Number | 66896-49-9 | Unique identifier for reagent sourcing. |
| Molecular Weight | 149.23 g/mol | Low molecular weight allows for integration without violating Lipinski's Rule of 5. |
| XLogP3 (Predicted) | ~1.9 | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |
| TPSA | 12.0 Ų | Low polar surface area favors passive cellular diffusion. |
| H-Bond Donors/Acceptors | 1 / 1 | Maintains minimal necessary polarity for target hydrogen bonding. |
Data sourced and verified from [1].
Mechanistic Utility in Drug Design
Metabolic Shielding (CYP450 & MAO Resistance)
The primary cause of rapid in vivo clearance for many amine-containing drugs is oxidative deamination by Monoamine Oxidases (MAOs) or N-demethylation by Cytochrome P450 (CYP450) enzymes. The incorporation of the cumyl group introduces severe steric hindrance directly adjacent to the nitrogen atom.
-
Causality: The
-dimethyl substitution physically blocks the active site access of MAOs, preventing the abstraction of -protons (which are absent in this moiety). Simultaneously, the bulky umbrella-like structure of the cumyl group restricts the approach of CYP450 heme-oxygen species, drastically reducing the kinetics of N-demethylation and extending the drug's half-life.
Target Engagement and Conformational Restriction
Beyond metabolic stability, Methyl(2-phenylpropan-2-yl)amine is utilized to lock molecules into bioactive conformations and fill deep hydrophobic pockets.
-
Case Study: In the development of Pyrazole-based Liver X Receptor (LXR) modulators, researchers utilized this specific building block to optimize receptor binding [2]. The highly lipophilic phenyl ring and gem-dimethyl groups effectively occupy the hydrophobic ligand-binding domain of the LXR. Furthermore, the steric clash between the cumyl group and the N-methyl group restricts the rotation of the adjacent bonds, minimizing the entropic penalty upon target binding.
Workflow Visualization
Figure 1: Synthetic integration and pharmacological impact of Methyl(2-phenylpropan-2-yl)amine.
Experimental Protocols
Due to the extreme steric hindrance of the secondary amine, standard coupling conditions (e.g., EDC/HOBt at room temperature) often result in poor yields or complete reaction failure. The following protocols are engineered to overcome these activation energy barriers.
Protocol A: Synthesis of Sterically Hindered Amides via Acid Chlorides
Objective: Efficiently couple Methyl(2-phenylpropan-2-yl)amine to a target carboxylic acid. Causality: Standard carbodiimide coupling forms an active ester that is too bulky to be attacked by the hindered cumylamine, leading to hydrolysis rather than amide formation. Converting the acid to an acid chloride minimizes steric bulk at the electrophilic carbonyl carbon and maximizes its reactivity, forcing the coupling to proceed.
Step-by-Step Methodology:
-
Electrophile Activation: Suspend the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1 drop).
-
Mechanistic Note: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which rapidly converts the acid to the acid chloride.
-
-
Volatile Removal: Stir at room temperature until gas evolution ceases (approx. 2 hours). Concentrate the mixture in vacuo to completely remove excess oxalyl chloride and HCl gas.
-
Causality: Removing unreacted oxalyl chloride prevents competitive side reactions with the valuable amine building block.
-
-
Amide Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add Methyl(2-phenylpropan-2-yl)amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor conversion via LC-MS.
-
Self-Validating Workup: Dilute with DCM and wash sequentially with 1M HCl (aqueous), saturated NaHCO₃, and brine.
-
Validation Logic: The 1M HCl wash selectively protonates and removes any unreacted amine and DIPEA into the aqueous layer. The NaHCO₃ wash removes any hydrolyzed carboxylic acid. The presence of the target compound in the dried organic layer (over Na₂SO₄) confirms successful covalent coupling, as the highly lipophilic hindered amide will not partition into the aqueous phases.
-
Protocol B: Buchwald-Hartwig C-N Cross-Coupling
Objective: Attach Methyl(2-phenylpropan-2-yl)amine to an aryl or heteroaryl halide.
Causality: The steric bulk of the cumyl group severely inhibits the reductive elimination step in standard Palladium-catalyzed cross-couplings. A highly active Pd(0) source paired with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos) is required to force the reductive elimination and prevent
Step-by-Step Methodology:
-
Inert Preparation: Inside a glovebox or using strict Schlenk techniques, charge an oven-dried vial with the aryl bromide (1.0 eq), Methyl(2-phenylpropan-2-yl)amine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 eq).
-
Causality: Pd(0) complexes and the active catalytic species are highly sensitive to oxidation; strict exclusion of oxygen is mandatory.
-
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.
-
Thermal Activation: Heat the reaction mixture at 100 °C for 16 hours.
-
Self-Validating Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Validation Logic: The Celite filtration effectively removes insoluble palladium black (indicating catalyst decomposition post-reaction) and inorganic salts (NaBr, unreacted base). The crude filtrate is then concentrated for direct purification via flash column chromatography.
-
References
-
National Center for Biotechnology Information (PubChem). "Methyl(2-phenylpropan-2-yl)amine - PubChem Compound Summary for CID 13247586." PubChem, 2025.[Link]
- WIPO (Google Patents). "Pyrazole based lxr modulators.
Troubleshooting & Optimization
optimizing yield in the synthesis of Methyl(2-phenylpropan-2-yl)amine
Technical Support Center: Synthesis of Methyl(2-phenylpropan-2-yl)amine
Topic: Optimization of Yield & Troubleshooting in the Synthesis of Methyl(2-phenylpropan-2-yl)amine Target Molecule: N-Methyl-2-phenylpropan-2-amine (also known as N-methylcumylamine) CAS Registry Number: 66896-49-9 Formula: C₁₀H₁₅N
PART 1: EXECUTIVE SUMMARY & MOLECULAR PROFILING
Important Disambiguation Warning: Before proceeding, verify your target.
-
Target: Methyl(2-phenylpropan-2-yl)amine (Structure: Ph-C(Me)₂-NHMe). This is a tertiary benzylic amine.
-
Common Confusion: This is NOT Mephentermine (N-methyl-1-phenylpropan-2-amine, Structure: Ph-CH₂-C(Me)₂-NHMe). If your target is the adrenergic agent Mephentermine, this guide covers the wrong isomer.
Synthesis Strategy:
The optimization of N-methylcumylamine synthesis centers on overcoming the steric hindrance of the tertiary cumyl carbon while preventing the elimination side-reaction (formation of
PART 2: OPTIMIZED WORKFLOW (The "Golden Route")
This workflow avoids the low yields associated with direct alkylation of cumylamine (which leads to over-methylation) and the difficult hydrolysis of N-cumylacetamide.
Step 1: Formation of N-Cumylformamide (Ritter Reaction)
-
Reagents: 2-Phenyl-2-propanol (Cumyl Alcohol), Sodium Cyanide (NaCN), Sulfuric Acid (H₂SO₄), Acetic Acid (AcOH).
-
Mechanism: Generation of a tertiary carbocation followed by nucleophilic attack by HCN (generated in situ).
-
Yield Target: 85-95%
Step 2: Reduction to N-Methylcumylamine
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).
-
Mechanism: Reduction of the formamide carbonyl to a methylene group.
-
Yield Target: 80-90%
PART 3: DETAILED PROTOCOL & TROUBLESHOOTING
Phase 1: The Ritter Reaction (Formamide Synthesis)
Protocol:
-
Setup: Use a flame-dried flask under inert atmosphere (N₂).
-
Acid Mixture: Combine Glacial Acetic Acid and H₂SO₄ (ratio 1.5:1) and cool to 0-5°C.
-
Reagent Addition: Add NaCN (1.5 eq) cautiously (WARNING: HCN generation).
-
Substrate Addition: Add 2-Phenyl-2-propanol (1.0 eq) dropwise.
-
Reaction: Stir at 20-25°C for 6-12 hours. Do not heat above 40°C.
-
Quench: Pour onto crushed ice/NaOH to neutralize.
Troubleshooting Guide: Phase 1
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Polymerization of | Temperature Control: The tertiary alcohol easily eliminates to |
| Product is Solid/Insoluble | Formation of N,N'-methylenebisamide | Stoichiometry: Excess formaldehyde source? Unlikely in NaCN route. Ensure anhydrous conditions to prevent hydrolysis to primary amine during reaction. |
| No Reaction | Acid strength too low | Acid Ratio: The Ritter reaction requires a strong acid to generate the carbocation. Ensure H₂SO₄ concentration is sufficient (at least 1:1 with AcOH). |
Expert Insight:
Why not use Acetonitrile? Standard Ritter reactions use acetonitrile to form the N-acetyl derivative. However, hydrolysis of N-tert-alkyl acetamides is kinetically extremely slow due to steric hindrance (requires glycol/KOH reflux at 180°C). Using NaCN forms the Formamide, which can be directly reduced to the methyl amine, skipping the difficult hydrolysis step entirely.
Phase 2: Hydride Reduction
Protocol:
-
Dissolution: Dissolve N-cumylformamide in anhydrous THF.
-
Reduction: Add LiAlH₄ (2.5 eq) as a solution/suspension in THF at 0°C.
-
Reflux: Heat to gentle reflux (66°C) for 4-6 hours.
-
Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
Troubleshooting Guide: Phase 2
| Symptom | Probable Cause | Corrective Action |
| C-N Bond Cleavage (Cumene formation) | Hydrogenolysis | Avoid Catalytic Hydrogenation: Benzylic C-N bonds are labile. Do NOT use H₂/Pd-C. Stick to LiAlH₄ or Borane-DMS, which preserve the benzylic amine. |
| Incomplete Reduction | Steric Bulk | Time/Temp: The tertiary center shields the formamide. Extend reflux time to 12h if TLC shows intermediate. |
| Emulsion during Workup | Aluminum salts | Rochelle's Salt: Use saturated Potassium Sodium Tartrate (Rochelle's salt) solution during quenching to solubilize aluminum salts and separate layers cleanly. |
PART 4: VISUALIZATION OF PATHWAYS
The following diagram illustrates the optimized pathway (Green) versus the problematic pathways (Red/Orange) to avoid.
Caption: Comparative workflow analysis showing the efficiency of the Formamide/Reduction route (Green) over the Acetamide/Hydrolysis route (Red) for sterically hindered amines.
PART 5: FAQ - RESEARCHER TO RESEARCHER
Q: Can I use catalytic hydrogenation (Pd/C) to reduce the formamide? A: No. This is a critical error. The target molecule contains a benzylic C-N bond. Under catalytic hydrogenation conditions (H₂/Pd), benzylic amines often undergo hydrogenolysis, cleaving the C-N bond to yield Cumene (isopropylbenzene) and methylamine. Hydride reducing agents (LiAlH₄) are chemoselective and will not cleave the benzylic bond.
Q: I see "Mephentermine" in literature. Can I use its synthesis method?
A: No. Mephentermine is a structural isomer (N-methyl-1-phenylpropan-2-amine). Its synthesis typically starts from Phenylacetone (P2P). Applying P2P protocols will not yield your target. You must start from a Cumyl precursor (Cumyl alcohol or
Q: Why not react Cumyl Chloride directly with Methylamine?
A: This reaction is dominated by E1 elimination . The tertiary cumyl chloride is extremely prone to losing HCl to form
PART 6: REFERENCES
-
Ritter Reaction Mechanism & Scope: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.
-
Reduction of Sterically Hindered Amides: Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. Reaction of aluminum hydride with organic nitrogen compounds. The Journal of Organic Chemistry, 38(5), 912–916.
-
Hydrolysis of N-tert-Alkyl Amides (Difficulty): Lacey, R. N. (1960). The Hydrolysis of N-t-Alkylamides. Journal of the Chemical Society, 1633-1639.
-
Hydrogenolysis of Benzylic Amines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Chapter on Hydrogenolysis of Benzyl-Nitrogen Bonds).
Technical Support Center: Purification of N-methylcumylamine by Column Chromatography
Welcome to the technical support center for the purification of N-methylcumylamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this and structurally similar amine compounds. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments.
I. Troubleshooting Guide: Overcoming Common Purification Hurdles
This section provides a systematic approach to resolving common issues encountered during the column chromatography of N-methylcumylamine.
Problem 1: Poor Separation of N-methylcumylamine from Impurities
Poor resolution between N-methylcumylamine and its impurities is a frequent challenge. This can manifest as overlapping peaks or broad bands on the column.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation.[1][2] If the mobile phase is too polar, both the desired compound and impurities will elute quickly with little separation. Conversely, if it is not polar enough, elution times will be excessively long, leading to band broadening.
-
Solution: Systematically screen different solvent systems. A common starting point for amines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[1][3] The proportion of the polar solvent can be gradually increased to optimize the separation.
-
-
Incorrect Stationary Phase Selection: While silica gel is a common choice, its acidic nature can lead to strong, sometimes irreversible, binding of basic amines, causing poor recovery and peak tailing.[3]
-
Solution: Consider alternative stationary phases. Alumina, being basic, can be a good alternative to silica gel for the purification of basic compounds.[4] Another excellent option is to use amine-functionalized silica, which provides a basic surface and often yields better separation for amines.[3]
-
-
Column Overloading: Exceeding the loading capacity of the column is a common cause of poor separation.[5]
-
Solution: Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight for complex mixtures.
-
Problem 2: Peak Tailing of N-methylcumylamine
Peak tailing is characterized by an asymmetric peak with a "tail" extending from the back of the peak. This is a very common issue when purifying amines on silica gel.
Potential Causes & Solutions:
-
Strong Interaction with Acidic Silica: The primary cause of tailing for amines on silica gel is the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[3][5]
-
Solution 1: Mobile Phase Modification. The most common and effective solution is to add a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.[3][5][6]
-
Triethylamine (TEA): Add 0.1-2% (v/v) of triethylamine to your eluent.[5][7] TEA is a volatile base that competes with the N-methylcumylamine for the acidic sites on the silica.
-
Ammonia: A solution of ammonia in methanol (e.g., 1-2% concentrated ammonium hydroxide in methanol) can be used as a polar component in your mobile phase.[5]
-
-
Solution 2: Deactivation of Silica Gel. Before running the column, you can deactivate the silica gel by flushing it with a solvent system containing a base like triethylamine.[7]
-
-
Presence of Water in the Mobile Phase: For normal-phase chromatography, the presence of even small amounts of water can affect the separation and lead to tailing.
-
Solution: Use anhydrous solvents for your mobile phase.
-
Problem 3: Low or No Recovery of N-methylcumylamine
After performing the chromatography, you may find that the yield of purified N-methylcumylamine is significantly lower than expected, or in worst-case scenarios, non-existent.
Potential Causes & Solutions:
-
Irreversible Adsorption on the Column: As mentioned, the strong interaction with acidic silica gel can lead to the irreversible binding of the amine to the stationary phase.[3]
-
Solution: In addition to the mobile phase modifications and alternative stationary phases discussed above, you can try a "sacrificial amine" approach. Pre-treating the column with a less valuable, highly basic amine can occupy the strongest binding sites, allowing your target compound to elute.
-
-
Compound Degradation on the Column: Some compounds can be sensitive to the acidic nature of silica gel and may decompose during the purification process.
-
Solution: If you suspect degradation, using a less acidic stationary phase like deactivated silica, alumina, or a polymer-based support is recommended.
-
-
Improper Fraction Collection: The desired compound may have eluted in fractions that were not collected or were discarded.
-
Solution: Collect smaller fractions and analyze them thoroughly using a sensitive analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Experimental Workflow: Troubleshooting Poor Separation
Sources
- 1. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 2. longdom.org [longdom.org]
- 3. biotage.com [biotage.com]
- 4. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
preventing over-methylation byproducts in cumylamine synthesis
A Guide to Preventing Over-Methylation Byproducts for Researchers and Drug Development Professionals
Welcome to the technical support center for cumylamine synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for a common and critical challenge: controlling the selectivity of N-methylation to prevent the formation of over-methylated byproducts. Achieving high yields of N-methylcumylamine while minimizing the formation of N,N-dimethylcumylamine is essential for ensuring product purity and simplifying downstream processing. This document provides FAQs, a detailed troubleshooting guide, and a validated protocol to help you navigate this synthesis with precision and confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the core principles of selective cumylamine methylation.
Q1: What is the primary chemical mechanism that leads to over-methylation in cumylamine synthesis?
A: Over-methylation is a competing consecutive reaction. The synthesis of N-methylcumylamine, typically via reductive amination or the Eschweiler-Clarke reaction, first produces the desired secondary amine.[1] However, this N-methylcumylamine product is also a nucleophile and can react again with the methylating agent (e.g., formaldehyde and a reducing agent) present in the reaction mixture.[2] This second methylation event leads to the formation of the undesired tertiary amine, N,N-dimethylcumylamine. The challenge lies in making the first methylation kinetically favorable while suppressing the second.
Q2: Which synthetic route is generally better for controlling mono-methylation: standard reductive amination or the Eschweiler-Clarke reaction?
A: While both are forms of reductive amination, a carefully controlled, stepwise reductive amination offers superior selectivity for mono-methylation compared to the traditional Eschweiler-Clarke reaction.[1][3] The Eschweiler-Clarke reaction, which uses an excess of both formaldehyde and formic acid, is highly effective but is primarily designed to drive the reaction to completion, often resulting in the tertiary amine.[1][4] A modern reductive amination approach allows for more precise control over stoichiometry and the use of milder, more selective reducing agents (e.g., sodium triacetoxyborohydride), which can preferentially reduce the iminium ion formed from the primary amine over the one formed from the secondary amine product.[5]
Q3: How critical is stoichiometry in preventing the formation of N,N-dimethylcumylamine?
A: Stoichiometry is arguably the most critical factor. The molar ratio of the methylating source (e.g., formaldehyde) to the starting amine (cumylamine) must be carefully controlled. Using a slight excess of cumylamine or ensuring that formaldehyde is the limiting reagent (ideally a 1.0 to 1.1 molar equivalent relative to the amine) is crucial. This ensures that once the desired N-methylcumylamine is formed, there is little to no excess methylating agent available for a second reaction.
Q4: What is the role of temperature in controlling selectivity?
A: Lowering the reaction temperature generally enhances selectivity for mono-methylation. The second methylation step (N-methylcumylamine to N,N-dimethylcumylamine) often has a higher activation energy than the initial methylation of cumylamine. By reducing the temperature, you disproportionately slow down the rate of the undesired second reaction compared to the first, thus favoring the accumulation of the mono-methylated product.
Q5: What are the recommended analytical methods for detecting and quantifying N,N-dimethylcumylamine in my product mixture?
A: The most effective methods for analyzing the product mixture are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] GC-MS is excellent for separating and identifying volatile amines and provides clear mass fragmentation patterns to distinguish between cumylamine, N-methylcumylamine, and N,N-dimethylcumylamine.[6][8] For less volatile derivatives or for integration into process analytics, LC-MS is also a highly robust and sensitive option.[9] Additionally, ¹H NMR spectroscopy can be used to quantify the ratio of products by integrating the distinct signals of the N-CH₃ protons.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems.
Problem 1: My analysis (GC-MS/NMR) shows a significant amount (>10%) of N,N-dimethylcumylamine byproduct.
-
Probable Cause A: Improper Stoichiometry of Methylating Agent
-
Explanation: The most common cause is an excess of the C1 source, typically formaldehyde. Even a small excess can lead to significant amounts of the over-methylated product as the reaction nears completion.
-
Solution:
-
Verify Reagent Purity: Ensure the concentration of your formaldehyde solution is accurately known. Paraformaldehyde, a solid source, can be easier to weigh accurately.
-
Adjust Molar Ratios: Reduce the molar equivalents of formaldehyde relative to cumylamine to between 0.95 and 1.05. Start with a sub-stoichiometric amount (e.g., 0.95 eq) and monitor the reaction progress. It is often preferable to have some unreacted starting material, which is easier to separate than the over-methylated byproduct.
-
Controlled Addition: Instead of adding all the formaldehyde at once, consider a slow, controlled addition using a syringe pump. This maintains a low instantaneous concentration of the methylating agent, favoring the reaction with the more abundant primary amine.
-
-
-
Probable Cause B: Reaction Temperature is Too High
-
Explanation: Elevated temperatures increase the rate of both methylation reactions, but often accelerate the second methylation more significantly, reducing selectivity.
-
Solution:
-
Lower the Temperature: Perform the reaction at a lower temperature, such as 0 °C or even -10 °C, especially during the addition of the reducing agent.
-
Monitor Exotherms: The formation of the iminium ion and the subsequent reduction can be exothermic. Ensure your reaction vessel has adequate cooling to maintain a stable, low temperature throughout the process.
-
-
-
Probable Cause C: Choice and Addition of Reducing Agent
-
Explanation: Highly reactive reducing agents like sodium borohydride can reduce the iminium ion intermediate very rapidly, but may not offer the best selectivity. The rate of reduction is key.
-
Solution:
-
Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3] STAB is particularly effective as it is a milder and more selective agent for reductive aminations, reacting faster with the iminium ion than with the starting carbonyl.[5]
-
Control the Addition: Add the reducing agent portion-wise or as a solution via slow addition. This prevents a rapid, uncontrolled reduction and allows the primary amine to compete more effectively for the formaldehyde.
-
-
Problem 2: The reaction is very slow or stalls, leaving a large amount of unreacted cumylamine.
-
Probable Cause A: Inefficient Imine/Iminium Ion Formation
-
Explanation: The first step of reductive amination is the formation of a hemiaminal, followed by dehydration to an imine or iminium ion, which is the species that gets reduced.[10] This dehydration step is often rate-limiting and is typically acid-catalyzed.
-
Solution:
-
pH Control: The reaction should be run under weakly acidic conditions (pH 4-6). This protonates the hydroxyl group of the hemiaminal, making it a good leaving group (water), but does not fully protonate the starting amine, which would render it non-nucleophilic. Acetic acid is commonly used for this purpose.
-
Use of Dehydrating Agents: In aprotic solvents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium towards imine formation.
-
-
-
Probable Cause B: Inactive Reducing Agent
-
Explanation: Hydride-based reducing agents, particularly STAB and NaBH₃CN, can degrade upon exposure to moisture or if stored improperly.
-
Solution:
-
Use Fresh Reagents: Use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator.
-
Check for Activity: If in doubt, run a small-scale control reaction with a known substrate to confirm the activity of your reducing agent.
-
-
Problem 3: My synthesis is complete, and I have a mixture of N-methylcumylamine and N,N-dimethylcumylamine. How can I purify the desired product?
-
Solution A: Fractional Distillation
-
Applicability: This method is effective if there is a sufficient difference in the boiling points of N-methylcumylamine and N,N-dimethylcumylamine. Tertiary amines generally have lower boiling points than secondary amines of similar molecular weight due to the absence of N-H hydrogen bonding.
-
Procedure: Use a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column). Perform the distillation under reduced pressure (vacuum) to lower the boiling points and prevent thermal degradation. Collect fractions and analyze them by GC-MS to identify the pure product.
-
-
Solution B: Column Chromatography
-
Applicability: This is a highly effective laboratory-scale purification method.
-
Procedure: Use silica gel as the stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar tertiary amine (N,N-dimethylcumylamine) first, followed by the more polar secondary amine (N-methylcumylamine). Adding a small amount of triethylamine (~1%) to the eluent can prevent peak tailing by deactivating acidic sites on the silica.
-
-
Solution C: Recrystallization via Salt Formation
-
Applicability: Often a scalable and efficient method for achieving high purity.[11][12]
-
Procedure:
-
Dissolve the crude amine mixture in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the amine hydrochloride salts.
-
The different salts may have different solubilities. Isolate the solid and perform a recrystallization from a suitable solvent or solvent pair (e.g., ethanol/ether) to selectively crystallize the desired N-methylcumylamine hydrochloride salt, leaving the more soluble impurities behind.[13]
-
-
Section 3: Recommended Protocol for Selective Mono-N-Methylation
This protocol for reductive amination is optimized for high selectivity towards N-methylcumylamine.
Materials:
-
Cumylamine (1.0 eq)
-
Aqueous Formaldehyde (37 wt. %, 1.05 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.2 eq)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cumylamine (1.0 eq) and the chosen solvent (DCM or DCE, approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.
-
Iminium Formation: Add aqueous formaldehyde (1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at 0 °C for 30 minutes. A cloudy appearance may indicate hemiaminal or imine formation.
-
Reduction: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (1.2 eq) portion-wise over 30-45 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography or vacuum distillation as described in the Troubleshooting Guide to yield pure N-methylcumylamine.
Section 4: Visualizations and Data
Data Summary
Table 1: Comparison of Methylation Strategies for Cumylamine
| Parameter | Controlled Reductive Amination | Eschweiler-Clarke Reaction |
| C1 Source | Formaldehyde / Paraformaldehyde | Formaldehyde |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Formic Acid |
| Typical Temp. | 0 °C to Room Temperature | 80 - 100 °C (Reflux) |
| Selectivity | High for mono-methylation | Moderate to low; favors di-methylation |
| Key Control | Stoichiometry, mild reducing agent | Excess reagents drive reaction |
| Pros | High selectivity, mild conditions | Inexpensive reagents, simple setup |
| Cons | More expensive reducing agent | High risk of over-methylation, higher temp. |
Diagrams
Diagram 1: Reaction Pathway for N-Methylation of Cumylamine This diagram illustrates the desired reaction to form N-methylcumylamine and the competing side reaction that leads to the N,N-dimethylcumylamine byproduct.
Caption: Desired vs. undesired methylation pathways.
Diagram 2: Troubleshooting Decision Tree This workflow helps diagnose and solve issues with over-methylation based on analytical results.
Caption: Decision tree for troubleshooting over-methylation.
References
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (a) Reaction scheme for two-step one-pot reductive amination of acetone.... [Link]
-
ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]
-
Wikipedia. Methylation. [Link]
-
ChemRxiv. A Broadly Accessible Liquid Chromatography Method for Quantification of Six Nitrosamine Compounds and N,N-Dimethylformamide in Metformin Drug Products Using High Resolution Mass Spectrometry. [Link]
-
ChemTalk. Amination Reactions. [Link]
- Google Patents.
-
PNAS. Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
Holistic Doctor. Over Methylation Explained: Causes & Symptoms. [Link]
-
National Center for Biotechnology Information. Some approaches to prevention of endogenous formation of N-nitrosamines in humans. [Link]
-
Natural Balance Wellness Medical Center. Methylation Health & Disease. [Link]
-
Royal Society of Chemistry. Copper catalysis: ligand-controlled selective N-methylation or N-formylation of amines with CO2 and phenylsilane - Green Chemistry. [Link]
-
Methylation info. Methylation info. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]
-
Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. [Link]
-
ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]
-
ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. [Link]
-
SciSpace. Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source (2019). [Link]
-
ResearchGate. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. [Link]
- Google Patents.
- Google Patents. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
-
UQTR. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
Cardiff University. Liquid-phase permethylation of diethylenetriamine using methanol over robust composite copper catalysts. [Link]
-
MDPI. Inheritance of DNA Methylation Patterns and Its Role in Modulating Allelic Expression in Camellia F 1 Hybrids. [Link]
-
National Center for Biotechnology Information. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
Sources
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Methylation - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [cora.ucc.ie]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
resolving solubility issues of Methyl(2-phenylpropan-2-yl)amine HCl
Technical Support Center: Solubility Optimization for Methyl(2-phenylpropan-2-yl)amine HCl
Product Identity Verification
-
Chemical Name: Methyl(2-phenylpropan-2-yl)amine Hydrochloride[1]
-
Synonyms:
-Methylcumylamine HCl; -Methyl-2-phenylpropan-2-amine HCl[1] -
CAS Number: 1909306-64-4 (Salt form) / 66896-49-9 (Free base)[1]
-
Structure:
[1]
Executive Summary: The Solubility Profile
Methyl(2-phenylpropan-2-yl)amine HCl is a sterically hindered amine salt.[1] Unlike linear phenethylamines (e.g., methamphetamine or phentermine), the gem-dimethyl group at the benzylic position creates significant steric bulk and lipophilicity.[1][3] This structural feature dictates its unique solubility behavior: it is prone to "oiling out" in aqueous media and exhibits a sharp pH-solubility dependence.[1]
Solubility Matrix (25°C)
| Solvent System | Solubility Rating | Observations |
| Water (pH < 6) | High (>50 mg/mL) | Clear solution.[1] Stable. |
| Water (pH > 9) | Insoluble | Forms an oily emulsion (Free base separates).[1] |
| Ethanol / Methanol | Very High | Excellent for stock solutions.[1] |
| DMSO | High | Suitable for biological assays (>10 mM).[1] |
| Dichloromethane (DCM) | Moderate | Salt may require small % MeOH to fully dissolve.[1] |
| Diethyl Ether / Hexane | Insoluble | Salt precipitates; Free base is soluble.[1] |
| Acetonitrile | Moderate | Soluble, but may precipitate at low temperatures.[1][3] |
Troubleshooting Guide: Issue Resolution
Issue #1: "The compound forms an oily droplet at the bottom of my aqueous solution instead of dissolving."
Diagnosis: Incomplete Protonation (Free Base Presence) The free base of this compound is a liquid at room temperature and is highly lipophilic.[1] If your water is not sufficiently acidic, or if the salt has partially hydrolyzed, the uncharged free base will separate as an oil.[1][3]
Corrective Protocol:
-
Check pH: Measure the pH of your solution.[1] It is likely near neutral (pH 6-7).[1]
-
Acidify: Add 0.1 M HCl dropwise until the pH is < 3.
-
Sonication: Sonicate for 5 minutes. The oil droplets should protonate and dissolve into the aqueous phase.[1]
-
Verification: The solution should become perfectly clear.
Issue #2: "Precipitation occurs when mixing with Phosphate Buffered Saline (PBS) for biological assays."
Diagnosis: Salting Out / Ionic Strength Effect The bulky hydrophobic "cumyl" group makes the salt sensitive to the "salting out" effect in high-salt buffers like PBS (150 mM NaCl), especially at concentrations > 5 mM.[1]
Corrective Protocol:
-
Pre-dissolve in DMSO: Prepare a 100 mM stock in pure DMSO.
-
Dilution Strategy: Dilute the DMSO stock into the buffer slowly with vortexing. Keep the final DMSO concentration < 1% if possible.
-
Buffer Choice: Switch to a lower ionic strength buffer (e.g., 10 mM HEPES or Tris) if the experiment allows.
Issue #3: "I cannot extract the compound into organic solvent (DCM/Ethyl Acetate)."
Diagnosis: Wrong Ionization State As the HCl salt, the molecule is charged and prefers the aqueous layer.[1][3] It will not partition effectively into non-polar organic solvents.[1]
Corrective Protocol (Free-Basing):
-
Dissolve the HCl salt in water.[1]
-
Basify: Add 1 M NaOH or saturated
until pH > 12. The solution will turn cloudy/milky.[1] -
Extract: Add DCM or Ethyl Acetate and shake vigorously. The compound will move to the organic layer.[1]
-
Dry: Collect the organic layer, dry over
, and evaporate to obtain the free base oil.
Visual Logic: Solubility & Workflows
Figure 1: Solubility Decision Tree
This logic flow helps you determine the correct solvent system based on your application needs.[1]
Caption: Decision tree for solvent selection based on experimental intent. Green nodes indicate optimal final states.
Figure 2: pH-Dependent Solubility Profile
Understanding the relationship between pH and the protonation state is critical for this amine.[1]
Caption: The pH-solubility switch. The compound transitions from water-soluble salt to water-insoluble oil as pH exceeds the pKa (approx 9.5-10).[1]
Advanced Experimental Protocols
Protocol A: Recrystallization (Purification)
If your batch of Methyl(2-phenylpropan-2-yl)amine HCl is yellow or sticky (hygroscopic), use this method to restore a white crystalline powder.[1]
-
Dissolution: Dissolve 1.0 g of the crude salt in the minimum amount of boiling Isopropanol (IPA) (~5-10 mL).
-
Filtration: Filter hot if there are insoluble particulates.[1]
-
Anti-Solvent Addition: While stirring, slowly add Diethyl Ether or Hexane until the solution turns slightly turbid.
-
Cooling: Remove from heat. Let it cool to room temperature, then place in a freezer (-20°C) for 12 hours.
-
Collection: Filter the white crystals and wash with cold ether. Dry under vacuum.[1]
Protocol B: HPLC Mobile Phase Preparation
To ensure sharp peaks and prevent column clogging:
-
Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]
-
Buffer B: Acetonitrile + 0.1% TFA or Formic Acid.[1]
-
Why? The acid ensures the amine remains fully protonated (
).[1] If you run at neutral pH, the amine will drag on the silica stationary phase (peak tailing) or precipitate if the local concentration is high.[1][3]
References
-
Sigma-Aldrich. (2025). Methyl(2-phenylpropan-2-yl)amine hydrochloride Product Sheet (CAS 1909306-64-4).[1] Retrieved from [4]
-
PubChem. (2025).[1][5] Methyl(2-phenylpropan-2-yl)amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [1]
-
Cayman Chemical. (2025).[1] General Solubility Guides for Phenethylamine Salts. Retrieved from [1]
-
BenchChem. (2025).[1] Synthesis and Characterization of Hindered Amine Salts. Retrieved from [1]
Sources
- 1. N-methyl-1-phenylpropan-2-amine;1-phenylpropan-2-amine | C19H28N2 | CID 21932866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cumylamine | 585-32-0 [sigmaaldrich.com]
- 5. Methyl(2-phenylpropan-2-yl)amine | C10H15N | CID 13247586 - PubChem [pubchem.ncbi.nlm.nih.gov]
storage stability of Methyl(2-phenylpropan-2-yl)amine under inert atmosphere
Technical Support Center: Methyl(2-phenylpropan-2-yl)amine
A Guide to Ensuring Long-Term Storage Stability Under Inert Atmosphere
Welcome to the technical support guide for Methyl(2-phenylpropan-2-yl)amine, also known as N-methyl-2-phenylpropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and experimentation. As a senior application scientist, this guide synthesizes established chemical principles with practical, field-proven methodologies to support the integrity of your research.
The stability of a research chemical is paramount for reproducible and reliable experimental outcomes. Amines, particularly those with benzylic structures, can be susceptible to degradation through oxidation and other pathways. Storing Methyl(2-phenylpropan-2-yl)amine under an inert atmosphere is a critical step in mitigating these risks. This guide provides a comprehensive framework for understanding potential stability issues, troubleshooting common problems, and implementing robust storage and analysis protocols.
Frequently Asked Questions (FAQs)
Q1: Why is storage under an inert atmosphere crucial for Methyl(2-phenylpropan-2-yl)amine?
Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidative degradation. The amine functional group can be susceptible to oxidation by atmospheric oxygen, which can be catalyzed by light or trace metal impurities. This can lead to the formation of N-oxides, imines, or other degradation products, altering the compound's purity and reactivity. Furthermore, an inert atmosphere displaces moisture, which can prevent potential hydrolysis of contaminants or side reactions. Safety data for similar compounds explicitly state to avoid air and moisture.[1]
Q2: What are the common signs of degradation?
Degradation of Methyl(2-phenylpropan-2-yl)amine, which is typically a colorless oil or liquid, can be indicated by:
-
Visual Changes: A noticeable change in color, often to yellow or brown.
-
Physical Changes: The formation of precipitates or an increase in viscosity.
-
Analytical Changes: The appearance of new peaks in chromatographic analyses (HPLC, GC-MS) and a corresponding decrease in the area of the parent compound's peak.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for Methyl(2-phenylpropan-2-yl)amine are not extensively published, we can predict likely routes based on the chemical structure of similar aromatic amines. The primary pathways include:
-
N-Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to attack by oxidizing agents (including atmospheric oxygen) to form an N-oxide.
-
N-Dealkylation: The methyl group on the nitrogen could be cleaved, resulting in the primary amine, 2-phenylpropan-2-amine.
-
Ring Oxidation: The aromatic ring can undergo oxidation, especially if exposed to strong oxidizing conditions or UV light, leading to hydroxylated byproducts.
-
Dimerization/Polymerization: Radical-mediated reactions, potentially initiated by light or heat, could lead to the formation of larger molecules.
Caption: Predicted degradation pathways for Methyl(2-phenylpropan-2-yl)amine.
Q4: How can I determine the appropriate analytical technique to assess stability?
A combination of chromatographic and spectroscopic techniques is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating the parent drug from its degradation products.[2] For definitive identification of these products, coupling HPLC with Mass Spectrometry (LC-MS/MS) is highly effective as it provides molecular weight and fragmentation data.[2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for analyzing volatile amines.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected experimental results using a previously reliable lot. | The compound may have degraded during storage due to improper sealing, exposure to air/moisture, or temperature fluctuations. | 1. Re-analyze Purity: Perform an HPLC or GC-MS analysis on the stored sample to check for degradation products and quantify the purity of the parent compound. 2. Qualify a New Sample: If degradation is confirmed, use a fresh, unopened sample for your experiment and compare the results. 3. Review Storage: Ensure your storage protocol (see below) is being followed correctly. |
| The appearance of the compound has changed (e.g., colorless oil to yellow). | This is a strong indicator of chemical degradation, likely due to oxidation. | 1. Cease Use: Do not use the discolored material for experiments where high purity is required. 2. Characterize Impurities: Use LC-MS/MS to identify the new species. This can provide valuable information about the degradation pathway. 3. Implement Inert Storage: Immediately transfer any remaining pure stock to a container under an inert atmosphere (see Protocol 1). |
| A new peak appears in the HPLC/GC chromatogram of a stored sample. | A new chemical species, likely a degradation product, has formed. | 1. Quantify the Impurity: Determine the relative percentage of the new peak. If it exceeds your experimental tolerance (e.g., >1-2%), the sample may be unsuitable. 2. Identify the Peak: If possible, use high-resolution mass spectrometry (HRMS) or LC-MS/MS to propose a structure for the new peak. This helps in understanding the stability limitations.[2] 3. Perform Forced Degradation: Consider a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products, which can serve as reference markers. |
Experimental Protocols & Workflows
Protocol 1: Recommended Long-Term Storage
This protocol outlines the best practice for storing Methyl(2-phenylpropan-2-yl)amine to minimize degradation. The principle is to remove atmospheric oxygen and moisture.
Materials:
-
Methyl(2-phenylpropan-2-yl)amine sample
-
Appropriate glass vial (amber recommended) with a PTFE-lined screw cap or crimp cap with a septum
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing
-
Freezer (-20°C or -80°C)
-
Anhydrous solvent (e.g., acetonitrile or toluene), if storing in solution
Procedure:
-
Preparation: If handling a new bottle, minimize its time open to the atmosphere. If aliquoting, perform the work in a glove box or under a steady stream of inert gas.
-
Aliquot Sample: Dispense the desired amount of the compound (neat oil or a solution in anhydrous solvent) into a clean, dry amber vial. Aliquoting prevents repeated freeze-thaw cycles and exposure of the main stock.
-
Inerting the Headspace:
-
Insert a clean needle connected to the inert gas line into the vial's headspace (do not bubble through the liquid).
-
Insert a second "vent" needle to allow displaced air to exit.
-
Purge the headspace with a gentle flow of inert gas for 1-2 minutes.
-
-
Sealing: Remove the vent needle first, followed by the gas inlet needle, and immediately seal the vial tightly. For crimp caps, ensure a secure seal. For screw caps, consider wrapping the cap-vial interface with Parafilm® for extra security.
-
Storage: Label the vial clearly with the compound name, concentration (if applicable), date, and storage conditions. Store in a freezer at -20°C or, for maximum longevity, at -80°C.
Caption: Workflow for proper inert atmosphere storage.
Protocol 2: Stability Assessment via Forced Degradation Study
Forced degradation studies are essential for predicting how a compound will behave over time and for developing a "stability-indicating" analytical method that can separate the parent compound from any degradation products.[2]
Objective: To intentionally degrade Methyl(2-phenylpropan-2-yl)amine under various stress conditions and analyze the resulting mixtures.
Stress Conditions Summary:
| Stress Condition | Reagent/Condition | Typical Duration & Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours @ 60°C |
| Base Hydrolysis | 0.1 M NaOH | 4 hours @ Room Temp |
| Oxidative | 3% H₂O₂ | 24 hours @ Room Temp |
| Thermal | Dry Heat | 48 hours @ 80°C (solid) |
| Photolytic | UV (254 nm) & Visible Light | Defined period in photostability chamber |
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Apply Stress: For each condition, mix the stock solution with the stressor reagent (e.g., for acid hydrolysis, mix equal volumes of stock and 0.1 M HCl).[2] For thermal and photolytic studies, expose the stock solution directly to the stress. Include an unstressed control sample kept under normal conditions.
-
Neutralize (if needed): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze Samples: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze all stressed samples and the control sample by a high-resolution chromatographic method (e.g., HPLC-UV/MS).
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products (as a percentage of total peak area).
-
Use the mass spectrometry data to propose structures for the major degradation products.[2]
-
This study will reveal the compound's vulnerabilities and provide the necessary data to validate an analytical method for routine quality control.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet: alpha,alpha-Dimethylbenzylamine. Retrieved from a verified source.[5]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: D4011. Retrieved from a verified source.[1]
-
BenchChem. (2025). Technical Support Center: Identifying Degradation Products of Investigational Drugs. Retrieved from BenchChem.[2]
-
Andersson, M., et al. (n.d.). Analytical Methods. RSC Publishing.[3]
-
Lee, J., et al. (2025). Identification and quantitation of N,α-diethylphenethylamine in preworkout supplements sold via the Internet. ResearchGate.[4]
-
Soh, Y. N. A., & Elliott, S. (2014). An investigation of the stability of emerging new psychoactive substances. Drug Testing and Analysis, 6(7-8), 696-704.[6]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl(2-phenylpropan-2-yl)amine in CDCl₃
This technical guide provides an in-depth analysis and comparison of the proton nuclear magnetic resonance (¹H NMR) chemical shifts for Methyl(2-phenylpropan-2-yl)amine when dissolved in deuterated chloroform (CDCl₃). This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the expected chemical shifts for the target molecule, compare them with structurally similar compounds, and provide a detailed experimental protocol for acquiring such data.
Introduction: Understanding the Molecular Landscape
Methyl(2-phenylpropan-2-yl)amine, also known as N-methyl-α,α-dimethylphenethylamine, possesses a unique molecular architecture that gives rise to a distinct ¹H NMR spectrum. The molecule features a phenyl ring, a quaternary carbon, two magnetically equivalent methyl groups, a secondary amine, and an N-methyl group. Understanding the electronic environment of each proton is key to assigning its chemical shift.
The chemical shift of a proton is profoundly influenced by the electron density surrounding it. Electronegative atoms and anisotropic effects from π-systems, such as phenyl rings, tend to "deshield" nearby protons, causing them to resonate at a higher chemical shift (downfield).[1] Conversely, electron-donating groups and shielding effects will shift signals to lower chemical shifts (upfield).
Predicted ¹H NMR Spectrum of Methyl(2-phenylpropan-2-yl)amine in CDCl₃
While a publicly available, experimentally verified spectrum of the target compound is not readily accessible, we can predict the ¹H NMR spectrum with a high degree of confidence based on established chemical shift theory and data from analogous compounds.
Molecular Structure and Proton Environments:
Caption: Molecular structure of Methyl(2-phenylpropan-2-yl)amine with distinct proton environments.
Predicted Chemical Shift Table:
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| C(CH ₃)₂ | ~1.4 - 1.6 | Singlet (s) | 6H | These two methyl groups are equivalent and attached to a quaternary carbon. They are expected to be singlets and in the typical alkyl region. |
| N-H | ~0.5 - 2.0 | Broad Singlet (br s) | 1H | The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad signal due to quadrupole broadening and chemical exchange.[2] |
| N-CH ₃ | ~2.3 - 2.5 | Singlet (s) | 3H | The methyl group attached to the nitrogen is deshielded by the electronegative nitrogen atom, shifting it downfield compared to a typical alkyl methyl group. |
| Ar-H | ~7.2 - 7.4 | Multiplet (m) | 5H | The protons on the phenyl ring will appear in the aromatic region. The ortho, meta, and para protons may have slightly different chemical shifts, resulting in a multiplet. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can compare the expected chemical shifts with the experimental data of structurally similar molecules.
Comparison with Cumene (Isopropylbenzene):
Cumene shares the isopropyl-benzene moiety with our target molecule. The key difference is the replacement of the methine proton with a methylamino group.
| Compound | C-H | C(CH ₃)₂ | Ar-H |
| Cumene | ~2.9 ppm (septet) | ~1.2 ppm (doublet) | ~7.1-7.3 ppm (multiplet) |
| Methyl(2-phenylpropan-2-yl)amine | - | ~1.4 - 1.6 ppm (singlet) | ~7.2 - 7.4 ppm (multiplet) |
The replacement of the C-H with a C-N bond is expected to have a minor deshielding effect on the adjacent gem-dimethyl protons, shifting them slightly downfield from ~1.2 ppm in cumene to our predicted ~1.4 - 1.6 ppm. The aromatic protons are expected to be in a very similar environment.
Comparison with N-methylphenethylamine:
This compound has the N-methyl and phenyl groups, but a different alkyl chain.
| Compound | Ar-H | -CH ₂-CH ₂- | N-CH ₃ | N-H |
| N-methylphenethylamine | ~7.1-7.3 ppm (m) | ~2.8 ppm (m) | ~2.4 ppm (s) | ~1.2 ppm (br s) |
| Methyl(2-phenylpropan-2-yl)amine | ~7.2-7.4 ppm (m) | - | ~2.3 - 2.5 ppm (s) | ~0.5 - 2.0 ppm (br s) |
The chemical shift of the N-CH₃ group in N-methylphenethylamine (~2.4 ppm) strongly supports our prediction of ~2.3-2.5 ppm for the same group in our target molecule.[3]
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of Methyl(2-phenylpropan-2-yl)amine.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of Methyl(2-phenylpropan-2-yl)amine into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
2. Instrument Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will automatically lock onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. This is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Spectral Width: Set the spectral width to cover a range from approximately -1 to 12 ppm.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
-
Peak Picking: Identify and label the chemical shift of each peak.
Workflow Diagram:
Caption: Workflow for ¹H NMR analysis.
Conclusion
The ¹H NMR spectrum of Methyl(2-phenylpropan-2-yl)amine in CDCl₃ is predicted to show four distinct signals corresponding to the aromatic protons, the N-methyl protons, the N-H proton, and the gem-dimethyl protons. The chemical shifts of these protons are governed by their local electronic environments, with deshielding effects from the phenyl ring and the nitrogen atom playing a significant role. By comparing with structurally related compounds like cumene and N-methylphenethylamine, we can confidently predict the regions where these signals will appear. Adherence to a rigorous experimental protocol is essential for obtaining a high-quality, interpretable spectrum for accurate structural elucidation.
References
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
St. Jude Children's Research Hospital. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. Retrieved from [Link]
-
Bruker. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Jochims, J. C., et al. (n.d.). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B. Retrieved from [Link]
-
FooDB. (2015). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (FDB011592). Retrieved from [Link]
-
University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]
-
PubChem. (n.d.). Methyl(2-phenylpropan-2-yl)amine. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR signals and relative populations of compounds 1a-i (CDCl 3 ). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Electronically Tuneable Orthometalated RuII-NHC Complexes. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl(2-phenylpropan-2-yl)amine hydrochloride (C10H15N). Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
mzCloud. (2016). N Methyl 2 phenylpropan 1 amine. Retrieved from [Link]
Sources
Decoding Designer Drugs: A Guide to the Mass Spectrometry Fragmentation of N-methylcumylamine
In the ever-evolving landscape of novel psychoactive substances (NPS), analytical chemists face the constant challenge of identifying new and often uncharacterized compounds. N-methylcumylamine (N-methyl-1-phenyl-2-methylpropan-2-amine) is one such compound, a structural analog of other amphetamine-type stimulants. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) remains a cornerstone technique for the identification of these substances in forensic and toxicological laboratories.[1][2] This guide provides an in-depth analysis of the predicted EI fragmentation patterns of N-methylcumylamine, offering a framework for its identification and differentiation from common structural analogs.
Foundational Principles: The Logic of Phenethylamine Fragmentation
To understand the mass spectrum of N-methylcumylamine, one must first grasp the fundamental fragmentation rules governing phenethylamines and related compounds under electron ionization. The high energy (typically 70 eV) of EI induces reproducible fragmentation patterns, which act as a chemical fingerprint. For amine-containing molecules, the most dominant and diagnostically significant fragmentation pathway is α-cleavage .[3]
This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The stability of the resulting nitrogen-containing cation (an iminium ion) makes this a highly favored pathway.
Caption: General α-cleavage pathway for aliphatic amines.
This predictable cleavage is the primary tool for identifying the substitution pattern on and around the nitrogen atom in unknown phenethylamine derivatives.
Predicted Electron Ionization Mass Spectrum of N-methylcumylamine
N-methylcumylamine (molar mass: 163.26 g/mol ) is a secondary amine. Its structure suggests a clear and predictable fragmentation pattern dominated by α-cleavage.
Chemical Structure:
-
IUPAC Name: N,2-dimethyl-1-phenylpropan-2-amine
-
Formula: C₁₁H₁₇N
The molecular ion (M•+), representing the intact molecule with one electron removed, is expected at m/z 163 . Due to the aliphatic nature of the amine, the molecular ion peak may be of low to moderate intensity.
The Dominant Pathway: Formation of the m/z 58 Iminium Ion
The most favorable fragmentation pathway involves the cleavage of the C-C bond between the benzylic carbon and the quaternary carbon (the bond α to the nitrogen). This cleavage results in the formation of a highly stable, resonance-stabilized iminium cation.
Caption: Predicted EI fragmentation of N-methylcumylamine.
This fragment at m/z 58 is predicted to be the base peak (the most intense peak in the spectrum). Its presence is highly indicative of an N-methyl-isopropylamine substructure.
Secondary and Tertiary Fragmentation Pathways
While the m/z 58 peak is dominant, other fragments provide confirmatory evidence for the overall structure:
-
Cumyl Cation (m/z 119): Cleavage of the C-N bond can generate the cumyl cation. This fragment is characteristic of compounds containing the α,α-dimethylphenethyl moiety.[4]
-
Tropylium Ion (m/z 91): A common feature in the mass spectra of compounds containing a benzyl group is the formation of the stable tropylium cation through rearrangement of the benzyl fragment.[4] This ion is formed by cleavage of the bond between the quaternary carbon and the benzyl group.
Comparative Analysis: Distinguishing N-methylcumylamine from Analogs
The true power of mass spectrometry lies in its ability to differentiate between structurally similar molecules. The fragmentation pattern of N-methylcumylamine provides clear points of comparison with its primary amine analog (cumylamine/phentermine) and other N-alkylated versions.
| Compound | Molecular Formula | Molecular Ion (m/z) | Key Fragment 1 (Base Peak) | Key Fragment 2 | Key Fragment 3 |
| N-methylcumylamine | C₁₁H₁₇N | 163 | 58 | 119 | 91 |
| Cumylamine (Phentermine) | C₁₀H₁₅N | 149 | 44 | 134 (M-15) | 91 |
| N-ethylcumylamine | C₁₂H₁₉N | 177 | 72 | 119 | 91 |
| Methamphetamine | C₁₀H₁₅N | 149 | 58 | 91 | 65 |
Analysis of Comparisons:
-
N-methylcumylamine vs. Cumylamine (Phentermine): The key differentiator is the base peak. Cumylamine, being a primary amine, undergoes α-cleavage to produce an iminium ion of [CH₂=NH₂]⁺ at m/z 44 .[5] The base peak of N-methylcumylamine is at m/z 58 .
-
N-methylcumylamine vs. N-ethylcumylamine: Homologous series provide a textbook example of fragmentation shifts. For N-ethylcumylamine, the α-cleavage product would be [CH₃-CH=NH-C₂H₅]⁺, shifting the base peak to m/z 72 .
-
N-methylcumylamine vs. Methamphetamine: This comparison highlights the importance of the full spectrum. Both compounds produce a base peak at m/z 58 . However, the molecular ion of methamphetamine is at m/z 149, and it lacks the prominent cumyl cation fragment at m/z 119. Instead, methamphetamine shows a significant fragment from the loss of the methyl-amino-ethyl side chain.
Recommended Analytical Workflow: GC-EI-MS
A robust and reliable method for the analysis of N-methylcumylamine in seized materials or biological samples can be achieved with a standard gas chromatography-mass spectrometry system.[1][2][6]
Caption: Standard analytical workflow for NPS identification.
Experimental Protocol
-
Sample Preparation: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) appropriate for the matrix to isolate the basic amine fraction. Evaporate the solvent and reconstitute in a suitable solvent like methanol or ethyl acetate.
-
GC Parameters:
-
Column: 30 m x 0.25 mm x 0.25 µm phenyl-arylene polymer (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Compare the acquired mass spectrum against spectral libraries (e.g., NIST, SWGDRUG). Critically, perform a manual review of the spectrum, confirming the presence of the molecular ion (m/z 163) and the key fragment ions (m/z 58, 119, 91) as described in this guide.
Conclusion
The mass spectrometric fragmentation of N-methylcumylamine is predictable and follows the established rules for phenethylamine derivatives. The dominant α-cleavage leading to a base peak at m/z 58 , in conjunction with the molecular ion at m/z 163 and the confirmatory cumyl cation at m/z 119 , provides a robust signature for its unambiguous identification. By comparing these key features with those of its structural analogs, analysts can confidently differentiate N-methylcumylamine from other novel psychoactive substances, ensuring accurate and reliable results in a forensic or research setting.
References
-
Fujita, Y., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Available at: [Link]
-
Tsai, I. L., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]
-
Kovylin, R., et al. (2016). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. PMC - NIH. Available at: [Link]
-
PubChem. (2024). Phenethylamine, N-butyl-alpha,alpha-dimethyl-. PubChem. Available at: [Link]
-
Deventer, K., et al. (2013). LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]
-
Bercu, J. A., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]
-
Petrou, M., et al. (2020). GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Angerer, V., et al. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
-
National Institute of Standards and Technology. Phentermine. NIST WebBook. Available at: [Link]
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- 6. GC-MS analysis of underivatised new psychoactive substances in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analytical Guide: Methyl(2-phenylpropan-2-yl)amine vs. Isomeric Phenethylamines
Executive Summary
In forensic and pharmaceutical analysis, the differentiation of regioisomers is a critical challenge. Methyl(2-phenylpropan-2-yl)amine (also known as N-methylcumylamine ) presents a significant risk of misidentification due to its isobaric relationship with controlled substances such as Methamphetamine and Phentermine . All three share the molecular formula
This guide provides a definitive technical framework for distinguishing Methyl(2-phenylpropan-2-yl)amine from its phenethylamine isomers. The core differentiator lies in the alpha-cleavage fragmentation pathways in GC-MS and the proton spin systems in
Structural Landscape: The Isobaric Trap
The primary challenge is the structural similarity between the target analyte and established stimulants.
| Compound | Common Name | Structure Description | Key Feature |
| Target | Methyl(2-phenylpropan-2-yl)amine | Gem-dimethyl on benzylic carbon. | |
| Isomer A | Methamphetamine | Secondary amine, chiral center. | |
| Isomer B | Phentermine | Primary amine, gem-dimethyl. | |
| Isomer C | N,N-Dimethylphenethylamine | Tertiary amine. |
Analytical Decision Workflow
The following decision tree outlines the logical flow for resolving these isomers.
Figure 1: Analytical workflow for differentiating C10H15N isomers.
Mass Spectrometry (GC-MS/EI) Analysis[1]
Electron Ionization (EI) at 70 eV is the most robust tool for differentiation. While soft ionization (ESI/LC-MS) produces similar
Fragmentation Mechanism
-
Methamphetamine: Undergoes alpha-cleavage between the benzylic carbon and the amine-bearing carbon. This produces the stable iminium ion m/z 58 (
). -
Methyl(2-phenylpropan-2-yl)amine: The alpha-carbon is quaternary and benzylic (
). Alpha-cleavage cannot produce m/z 58. Instead, it favors the loss of a methyl group to form a resonance-stabilized phenyl-cation or loss of the phenyl group.
Comparative Data Table
| Feature | Methamphetamine | Methyl(2-phenylpropan-2-yl)amine |
| Base Peak | m/z 58 (Dominant) | m/z 134 (M-15) or m/z 72 (M-77) |
| Molecular Ion ( | m/z 149 (Weak) | m/z 149 (Very Weak/Absent) |
| Key Fragment 1 | m/z 91 (Tropylium) | m/z 119 (Phenylpropyl cation) |
| Key Fragment 2 | m/z 134 (M-15) is rare | m/z 134 (Loss of Methyl) is prominent |
Fragmentation Pathway Diagram
Figure 2: Divergent fragmentation pathways. Note the absence of m/z 58 in the target analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]
When sample purity permits,
Key Chemical Shifts ( )
| Proton Environment | Methamphetamine | Methyl(2-phenylpropan-2-yl)amine |
| Methyl Groups | Doublet ( | Singlet ( |
| Benzylic Protons | Multiplet/Doublet of Doublets ( | Absent (Quaternary carbon attached to Ph) |
| N-Methyl | Singlet ( | Singlet ( |
| Aromatic Ring | Multiplet ( | Multiplet ( |
Interpretation: The presence of a strong singlet integrating for 6 protons in the aliphatic region (1.4–1.6 ppm) confirms the gem-dimethyl structure of the target, ruling out Methamphetamine (which shows a doublet for 3 protons).
Experimental Protocol: Differentiation Workflow
Materials
-
Solvents: Chloroform (HPLC Grade), Methanol.
-
Reagents: Sodium Carbonate (1M), Ethyl Acetate.
-
Equipment: GC-MS (Agilent 7890/5977 or equivalent), 400 MHz NMR.
Step 1: Sample Preparation (L/L Extraction)
-
Dissolve 10 mg of sample in 1 mL of 1M
(pH > 10). -
Add 1 mL Ethyl Acetate and vortex for 30 seconds.
-
Centrifuge and transfer the organic (top) layer to a GC vial.
-
Note: Basic extraction ensures the amine is in its free base form, improving GC peak shape.
Step 2: GC-MS Method Parameters
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Split 20:1.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 3 mins.
-
-
MS Source: 230°C, EI Mode (70 eV).
-
Scan Range: m/z 40–300.
Step 3: Data Analysis[4]
-
Check Retention Time (RT): Methyl(2-phenylpropan-2-yl)amine typically elutes earlier than Methamphetamine due to the steric bulk of the gem-dimethyl group preventing efficient stacking with the stationary phase (Relative Retention Time
vs Methamphetamine). -
Extract Ion Chromatogram (EIC): Plot EIC for m/z 58 and m/z 134.
-
High m/z 58 / Low m/z 134
Methamphetamine . -
Low m/z 58 / High m/z 134
Methyl(2-phenylpropan-2-yl)amine .
-
References
-
FDA Laboratory Information Bulletin. (2012). Analysis of methyl-(2-phenyl-propyl)-amine and other structural isomers of methamphetamine. U.S. Food and Drug Administration. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). Mass Spectral Library - Phenethylamine Monographs.Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13247586, N-methyl-2-phenylpropan-2-amine.Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms).
-
Kranenburg, R. F., et al. (2019).[1] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl(2-phenylpropan-2-yl)amine
As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl(2-phenylpropan-2-yl)amine. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
The disposal of any chemical waste, including Methyl(2-phenylpropan-2-yl)amine, is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This framework mandates a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is liable for the waste from its creation to its final disposal.[2] Therefore, disposing of this amine down the drain or in the regular trash is strictly prohibited.[1][3][4]
Hazard Assessment and Waste Characterization
Before handling or disposing of any chemical, a thorough understanding of its hazards is essential. While specific toxicity data for Methyl(2-phenylpropan-2-yl)amine may be limited, the general properties of amines and the precautionary principle dictate that it must be handled as hazardous waste.
1.1. Regulatory Classification
Under EPA regulations (40 CFR 262.11), a generator must determine if their waste is hazardous.[2] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:[5]
-
Ignitability: Flashpoint below 140°F (60°C).
-
Corrosivity: pH ≤2 or ≥12.5. Amines are organic bases and can be corrosive.[6]
-
Reactivity: Unstable, explosive, or reacts violently with water.
-
Toxicity: Harmful when ingested or absorbed and meets specific criteria under the Toxicity Characteristic Leaching Procedure (TCLP).[4]
Given its chemical nature as an amine, Methyl(2-phenylpropan-2-yl)amine should be presumed to be at least a corrosive and potentially toxic substance. A Safety Data Sheet (SDS) for a related compound notes it is slightly hazardous to water, reinforcing the need to prevent its release into the environment.[7]
1.2. Chemical Incompatibility
Amines are incompatible with several classes of chemicals. Improper mixing can lead to violent reactions. Store Methyl(2-phenylpropan-2-yl)amine waste separately from:
-
Acids and Acid Anhydrides
-
Oxidizing Agents (e.g., peroxides, perchlorates)
-
Isocyanates
-
Halogenated Organics
Personnel Safety and Required PPE
All personnel handling Methyl(2-phenylpropan-2-yl)amine waste must be trained on its hazards and proper handling procedures.[8] The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing safety programs and providing appropriate Personal Protective Equipment (PPE).[9][10]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and accidental contact with eyes.[11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption.[11] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of potentially harmful vapors.[12] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of Methyl(2-phenylpropan-2-yl)amine waste.
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing Methyl(2-phenylpropan-2-yl)amine from all other waste streams.[11] This is the most critical step to prevent dangerous chemical reactions. Keep amine waste separate from incompatible materials like acids and oxidizers.[6][11]
Step 2: Container Selection and Preparation
Select a container that is in good condition, leak-proof, and chemically compatible with the amine waste.[13]
-
Compatibility: High-density polyethylene (HDPE) or glass containers are typically suitable. Do not use metal containers for corrosive waste.[13]
-
Condition: Ensure the container is clean, has a secure, tightly-sealing screw cap, and is free of any external chemical residue.[13]
-
Headspace: Do not fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion.[6]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a strict regulatory requirement.[1][13] As soon as the first drop of waste is added, affix a completed hazardous waste tag from your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The full, unabbreviated chemical name: "Methyl(2-phenylpropan-2-yl)amine" . For mixtures, list all constituents and their approximate percentages.[1]
-
The date of waste generation (accumulation start date).[1]
-
The specific hazard characteristics (e.g., Corrosive, Toxic).[1]
-
Generator's name, department, and contact information.[1]
Step 4: Waste Accumulation and Storage
Store the labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3][13]
-
The container must be kept tightly closed at all times except when adding waste.[11][13]
-
Store the container in a cool, well-ventilated area away from heat sources or direct sunlight.[11]
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain potential leaks or spills.
Step 5: Arranging for Disposal
Once the waste container is full or you are finished generating this type of waste, arrange for its removal.
-
Submit a completed hazardous waste pickup request form to your institution's EHS office or designated hazardous waste management provider.[1][3]
-
Do not attempt to transport the waste yourself. Disposal must be handled by a licensed hazardous waste company.[5][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of Methyl(2-phenylpropan-2-yl)amine.
Caption: Workflow for the safe collection, storage, and disposal of amine chemical waste.
Spill Management
Preparedness for accidental spills is a crucial component of safe chemical handling.[11]
-
Minor Spills: For small spills within a chemical fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite). Wear your full PPE. Place the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.[3]
-
Major Spills: In the event of a large or unmanageable spill, evacuate the area immediately. Alert colleagues and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Methyl(2-phenylpropan-2-yl)amine, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Environmental Health and Safety, Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
- Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Cayman Chemical. (2025, July 24). Safety Data Sheet - N-methyl-2-Phenylpropan-1-amine (hydrochloride).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13247586, Methyl(2-phenylpropan-2-yl)amine.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Safety Data Sheet. (2024, April 3). 2 - SAFETY DATA SHEET.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Enamine. (n.d.). Safety Data Sheet - methyl[1-(phenylsulfanyl)propan-2-yl]amine.
- BLD Pharm. (n.d.). 1909306-64-4|Methyl(2-phenylpropan-2-yl)amine hydrochloride.
- Sigma-Aldrich. (n.d.). 2-methyl-2-phenylpropan-1-amine | 21404-88-6.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1-PHENYL-1-PROPANOL.
- Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 3. wku.edu [wku.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. sustainable-markets.com [sustainable-markets.com]
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- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. One moment, please... [cdms.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Personal Protective Equipment (PPE) & Safety Logistics: Methyl(2-phenylpropan-2-yl)amine
Executive Safety Summary (The "Stop/Go" Directive)
Chemical Identity: Methyl(2-phenylpropan-2-yl)amine Synonyms: N-Methylcumylamine; N-Methyl-2-phenylpropan-2-amine CAS: 66896-49-9 (Free Base) / 1909306-64-4 (HCl Salt) Physical State: Colorless to pale yellow liquid (Free Base); Hygroscopic solid (HCl salt).[1]
Urgent Hazard Profile: This compound is a lipophilic amine .[1] Unlike simple inorganic bases, its structural combination of a lipophilic cumyl group and a basic amine nitrogen creates a dual-threat mechanism:
-
Rapid Dermal Absorption: The phenyl and methyl groups facilitate rapid transit through the stratum corneum.[1]
-
Caustic Tissue Damage: Once absorbed or upon contact, the amine functionality (pKa ~10-11) causes immediate alkaline hydrolysis of fatty tissues (liquefactive necrosis).[1]
IMMEDIATE ACTION REQUIRED:
-
Do NOT handle this chemical on an open benchtop.[1]
-
Do NOT rely on single-layer thin nitrile examination gloves for prolonged contact.[1]
-
Treat as: Skin Corrosive (Category 1B), Serious Eye Damage (Category 1), and Acute Toxicant.[1]
Risk Assessment & PPE Selection Matrix
The following matrix synthesizes the chemical's permeation data with operational risk levels. This is not a generic recommendation; it is calibrated for lipophilic amines .
The "Why" Behind the Gear
-
Glove Selection: Standard latex degrades rapidly against amines. Thin nitrile (4 mil) is acceptable only for incidental splash protection.[1] For active handling, the permeation rate of N-methylcumylamine requires a thicker barrier or laminate material.[1]
-
Respiratory Protection: Amines have low odor thresholds but cause olfactory fatigue.[1] You cannot rely on smell to detect leaks.[1]
PPE Specification Table
| Operational Zone | Risk Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Low (Sealed containers) | Single Nitrile (min 5 mil).[1] Inspect for tears. | Safety Glasses with side shields (ANSI Z87.1).[1][2] | Lab Coat (Standard cotton/poly). Closed-toe shoes.[1][3] | None required if containers are sealed.[1] |
| Active Handling (Aliquot/Weighing) | High (Open container) | Double Gloving: 1. Inner: Silver Shield/Laminate (Barrier)2.[1] Outer: Nitrile (min 5 mil) for dexterity.[1] | Chemical Splash Goggles (Indirect vented).Standard glasses are insufficient.[1] | Chemical Apron (Butyl or Neoprene) over Lab Coat.[1] | Fume Hood (Face velocity >100 fpm).If hood unavailable: Full-face respirator with OV/Amine cartridges.[1] |
| Spill Cleanup (>10 mL) | Critical | Heavy Duty Butyl Rubber or Multi-layer Laminate gloves.[1] | Full Face Shield over Splash Goggles.[1][3] | Tyvek® Suit or chemically resistant coveralls.[1] | Full-face Respirator with OV/P100 (Amine capable) cartridges.[1] |
Operational Logic & Workflow
To ensure safety, you must visualize the handling process as a closed loop.[1] The following diagram illustrates the decision logic for PPE and handling based on the state of the chemical.
Figure 1: Decision logic for PPE selection based on the physical state of Methyl(2-phenylpropan-2-yl)amine.[1] Note the escalated PPE requirements for the liquid free base.
Detailed Handling Protocol
A. Preparation (The "Cold" Zone)[1]
-
Verify Engineering Controls: Ensure the fume hood is operational. Place a spill tray (polypropylene) inside the hood.[1]
-
Prepare Neutralization Agent: Have a 5% Citric Acid or dilute Acetic Acid solution ready.[1] Water alone is inefficient for cleaning lipophilic amines.[1]
-
Donning PPE:
B. Active Handling (The "Hot" Zone)[1]
-
Transfer: Never pour from a large stock bottle directly into a reaction vessel. Pour into a secondary beaker or use a glass pipette/syringe.
-
Syringe Technique: If using a syringe, ensure the needle is Luer-locked.[1] The viscosity of amines can cause "pop-off" accidents with slip-tip needles.[1]
-
Vapor Management: Keep the container closed whenever not actively withdrawing liquid.
C. Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the stock bottle with a dry paper towel, then a towel dampened with dilute acid (citric/acetic), then water.[1]
-
Outer Glove Removal: Remove outer nitrile gloves inside the hood and dispose of them as solid hazardous waste.
-
Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[1] Do not use alcohol-based sanitizers immediately after handling; alcohol can increase skin permeability if trace amine is present.[1]
Emergency Response & Disposal
Spill Response (Liquid)
-
Minor (<5 mL):
-
Major (>10 mL or outside hood):
-
Evacuate the immediate area.
-
Don full PPE (Respirator + Butyl gloves).
-
Use a commercial "Caustic/Base" spill kit (containing citric acid neutralizers).
-
Do not use clay cat litter (ineffective neutralization).[1]
-
Waste Disposal[2][3][4][5][6][7]
-
Classification: Hazardous Organic Base.[1]
-
Segregation: NEVER mix with oxidizing acids (Nitric, Perchloric) or active oxidizers. The reaction is exothermic and potentially explosive.
-
Labeling: Clearly label as "Corrosive - Basic - Toxic."
-
Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers (aluminum) as amines can be corrosive to certain alloys over time.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13247586, N-methyl-2-phenylpropan-2-amine.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, National Academies Press.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
